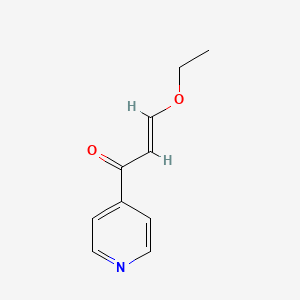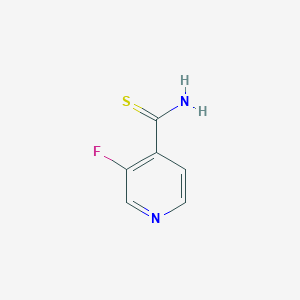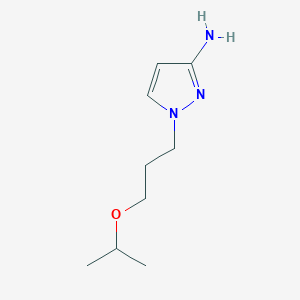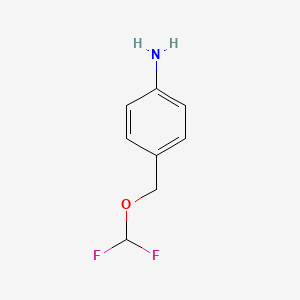
2-(4-Aminophenyl)-2-methylpropanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an aminophenyl group attached to a methylpropanoic acid moiety, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-nitroacetophenone and isobutyric acid.
Reduction: The nitro group of 4-nitroacetophenone is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 4-aminophenyl compound is then acylated with isobutyric acid under acidic conditions to form 2-(4-Aminophenyl)-2-methylpropanoic acid.
Hydrochloride Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can form complexes with proteins, altering their structure and function.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenylboronic acid hydrochloride
- 2-(4-Aminophenyl)benzothiazole derivatives
Comparison
- Uniqueness : 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
- Applications : While similar compounds like 4-Aminophenylboronic acid hydrochloride are primarily used in cross-coupling reactions, 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride has broader applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
103095-37-0 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
2-(4-aminophenyl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-3-5-8(11)6-4-7;/h3-6H,11H2,1-2H3,(H,12,13);1H |
InChI Key |
JLXLAWJWKGRJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid](/img/structure/B13629375.png)
![5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13629378.png)
![3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13629383.png)
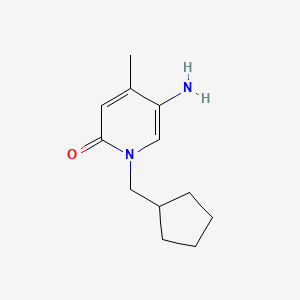


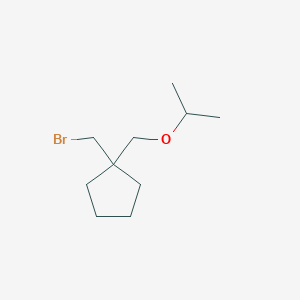
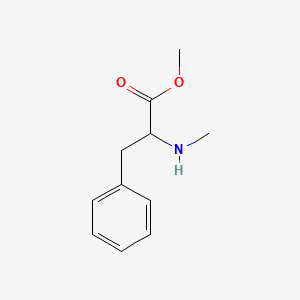
![(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13629423.png)
![3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13629429.png)
